molecular formula C24H22N4O3 B2643664 (E)-5-(4-benzoylpiperazin-1-yl)-2-(3-methoxystyryl)oxazole-4-carbonitrile CAS No. 941266-71-3

(E)-5-(4-benzoylpiperazin-1-yl)-2-(3-methoxystyryl)oxazole-4-carbonitrile

Cat. No. B2643664
CAS RN: 941266-71-3
M. Wt: 414.465
InChI Key: ZSATXISIRUKGBN-ZHACJKMWSA-N
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Description

(E)-5-(4-benzoylpiperazin-1-yl)-2-(3-methoxystyryl)oxazole-4-carbonitrile, also known as BPOC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPOC is a heterocyclic compound that contains both an oxazole and a piperazine ring, and it has been shown to exhibit a range of biological activities.

Scientific Research Applications

PPARgamma Agonists and Medicinal Chemistry

  • A study explored the optimization of phenyl alkyl ether moiety in PPARgamma agonists, highlighting the importance of structural modifications for improved solubility and selective agonist activity. This research provides insight into the medicinal chemistry strategies for developing potent PPARgamma agonists with enhanced pharmaceutical properties (Collins et al., 1998).

Corrosion Inhibition

  • Pyranopyrazole derivatives were investigated for their corrosion inhibition performance on mild steel in HCl solution. The study demonstrated high inhibition efficiency, offering a potential application in protecting metal surfaces against corrosion (Yadav et al., 2016).

Antimicrobial and Antiviral Research

  • Novel 1,4-bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and 5-aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile derivatives were synthesized and characterized for their antimicrobial activities, underscoring the potential of such compounds in developing new antimicrobial agents (Al‐Azmi & Mahmoud, 2020).

Nootropic Agents

  • The synthesis of 1,4-disubstituted 2-oxopyrrolidines and related compounds for potential nootropic (cognitive enhancement) applications illustrates the pursuit of novel therapeutic agents in neuropharmacology (Valenta et al., 1994).

HIV-1 Attachment Inhibitors

  • Research into azaindole derivatives, evolved from indole, led to the discovery of compounds with significant activity as inhibitors of HIV-1 attachment, showcasing the application of structural optimization in antiviral drug discovery (Wang et al., 2009).

properties

IUPAC Name

5-(4-benzoylpiperazin-1-yl)-2-[(E)-2-(3-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O3/c1-30-20-9-5-6-18(16-20)10-11-22-26-21(17-25)24(31-22)28-14-12-27(13-15-28)23(29)19-7-3-2-4-8-19/h2-11,16H,12-15H2,1H3/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSATXISIRUKGBN-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C=CC2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=CC=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)/C=C/C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=CC=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-5-(4-benzoylpiperazin-1-yl)-2-(3-methoxystyryl)oxazole-4-carbonitrile

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